molecular formula C10H10O4 B3281450 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid CAS No. 73490-39-8

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid

Cat. No.: B3281450
CAS No.: 73490-39-8
M. Wt: 194.18 g/mol
InChI Key: PDDKFNWQAKHTBC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is involved in several biochemical reactions, primarily due to its antioxidant activity. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity to neutralize free radicals. Additionally, it binds to proteins and other biomolecules, stabilizing them and preventing oxidative damage. This interaction is crucial in protecting cells from oxidative stress and maintaining cellular homeostasis .

Cellular Effects

This compound exerts various effects on different cell types. It influences cell signaling pathways, particularly those involved in oxidative stress response and inflammation. By modulating gene expression, it enhances the production of antioxidant enzymes and reduces the expression of pro-inflammatory cytokines. This compound also affects cellular metabolism by improving mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, this compound acts by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to biomolecules. It binds to specific sites on enzymes, either inhibiting or activating them, depending on the context. For instance, it inhibits the activity of enzymes involved in the production of reactive oxygen species while activating those responsible for antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that it maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause adverse effects such as gastrointestinal discomfort and potential toxicity. The threshold for these effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are crucial for its biosynthesis. Additionally, it affects metabolic flux by modulating the levels of various metabolites, contributing to its overall antioxidant capacity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in areas with high oxidative stress, such as the mitochondria and the endoplasmic reticulum. This localization enhances its ability to protect these organelles from oxidative damage and maintain cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and the endoplasmic reticulum. It is directed to these compartments through specific targeting signals and post-translational modifications. This localization is essential for its activity, as it allows the compound to effectively neutralize free radicals and prevent oxidative damage in these critical cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation[4][4]. Another method includes the reaction of cinnamaldehyde with methanol, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources such as rice bran, wheat bran, and oats . The extraction process typically includes solvent extraction, followed by purification steps to isolate the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 537-98-4

The compound features a phenolic structure with a methoxy group, which contributes to its antioxidant properties. The presence of the acrylic acid moiety enhances its reactivity and potential for various chemical modifications.

Biological Activities

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antioxidant Activity :
    • It demonstrates significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress . This property is beneficial in preventing chronic diseases associated with oxidative damage.
  • Anticancer Properties :
    • Research has indicated that ferulic acid can inhibit the proliferation of various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells . The mechanism involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects :
    • The compound has been shown to reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Studies have highlighted its neuroprotective properties against neurodegenerative diseases such as Alzheimer’s, attributed to its ability to reduce oxidative stress in neuronal cells .
  • Hepatoprotective Activity :
    • Ferulic acid has demonstrated protective effects on liver cells against toxins, indicating its potential role in liver health management .

Pharmaceuticals

  • Drug Development : Due to its multifaceted biological activities, this compound is being explored as a lead compound for developing new anticancer drugs and anti-inflammatory agents.
  • Formulation Enhancer : Its antioxidant properties make it a valuable additive in pharmaceutical formulations to enhance stability and efficacy.

Food Industry

  • Preservative Agent : Ferulic acid is utilized as a natural preservative due to its antioxidant properties, helping to prolong the shelf life of food products by preventing oxidative spoilage.
  • Nutraceuticals : It is incorporated into dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.

Cosmetics

  • Skin Care Products : The compound is commonly found in skincare formulations due to its ability to protect skin from UV damage and reduce signs of aging through its antioxidant effects .
  • Anti-aging Formulations : Its capacity to enhance collagen synthesis makes it a popular ingredient in anti-aging creams.

Case Studies and Research Findings

StudyFindings
Demonstrated significant anticancer activity against HCT-116 cells with an IC50 value indicating strong cytotoxic effects.
Explored neuroprotective effects in models of Alzheimer's disease, showing reduced neuronal apoptosis.
Investigated the antioxidant capacity through various assays, confirming high radical scavenging activity compared to standard antioxidants.

Comparison with Similar Compounds

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid is similar to other hydroxycinnamic acids such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its specific substitution pattern on the aromatic ring, which influences its antioxidant and biological activities.

List of Similar Compounds

  • Caffeic acid
  • p-Coumaric acid
  • Sinapic acid
  • Chlorogenic acid

Biological Activity

3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as a derivative of ferulic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

Antioxidant Properties
this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, as indicated by its low IC50 values in DPPH assays, demonstrating its potential as a natural antioxidant agent .

Anticancer Effects
Research indicates that this compound has promising anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including colorectal (HCT-116) and cervical (HeLa) cancers. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Antioxidant Pathway : The compound enhances the activity of endogenous antioxidants, thereby reducing oxidative damage to cells.
  • Apoptotic Pathway : It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.
  • Cytokine Modulation : It downregulates the expression of inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantIC50 = 2.58 μg/mL
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokines

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers treated HCT-116 cells with varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, with significant reductions in cell viability observed at concentrations above 10 μM. This suggests that the compound may serve as a lead compound for developing new cancer therapeutics .

Future Directions

Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular pathways involved in its biological effects.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Properties

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDKFNWQAKHTBC-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.